N'-(3-fluorophenyl)-N-propyloxamide
Description
N'-(3-Fluorophenyl)-N-propyloxamide is an oxamide derivative characterized by a central oxamide (NH-C(O)-C(O)-NH) core. The compound features a 3-fluorophenyl group attached to one nitrogen atom and a propyl chain on the adjacent nitrogen (Fig. 1). The fluorine atom at the meta position of the phenyl ring introduces electronic and steric effects that influence its reactivity and intermolecular interactions.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h3-5,7H,2,6H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHJBDZJUZXJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluorophenyl)-N-propyloxamide typically involves the reaction of 3-fluoroaniline with propionyl chloride to form N-(3-fluorophenyl)propionamide. This intermediate is then reacted with oxalyl chloride to yield N’-(3-fluorophenyl)-N-propyloxamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N’-(3-fluorophenyl)-N-propyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluorophenyl)-N-propyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N’-(3-fluorophenyl)-N-propyloxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-fluorophenyl)-N-propyloxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Electronic Effects
The 3-fluorophenyl group in N'-(3-fluorophenyl)-N-propyloxamide distinguishes it from compounds like FIPI (a phospholipase D inhibitor) and Fluoxetine derivatives, which feature 4-fluorophenyl or 4-(trifluoromethyl)phenoxy groups . For example, Fluoxetine’s para-trifluoromethylphenoxy group is critical for serotonin reuptake inhibition, whereas the meta-fluorine in the target compound may optimize interactions in distinct receptor environments .
Functional Group Comparison
Oxamide vs. Phthalimide/Carboxamide
- 3-Chloro-N-phenyl-phthalimide () contains a cyclic imide structure, enabling rigidity and thermal stability for polymer synthesis. In contrast, the oxamide core in this compound offers flexibility and hydrogen-bonding capacity, which may favor solubility and bioavailability in pharmaceutical contexts .
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ) and MedChemComm carboxamides (Evidences 5–7) share aromatic carboxamide backbones but lack the oxamide’s dual amide groups. This structural difference impacts their electronic profiles and metabolic stability .
Alkyl Chain Length and Bioactivity
The propyl chain in this compound is shorter than the 6–8 carbon alkyl chains in piperidinoethylesters of alkoxyphenylcarbamic acids (), which exhibit optimal photosynthetic inhibition. However, the oxamide’s hydrogen-bonding capacity may compensate for shorter chain lengths, suggesting divergent mechanisms of action .
Data Tables
Table 1. Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Routes : MedChemComm compounds (Evidences 5–7) employ carboxamide coupling strategies using reagents like tetramethylisouronium hexafluorophosphate. Similar methods may apply to this compound, though its oxamide core would require distinct anhydride or urea precursors .
- Biological Relevance: The 3-fluorophenyl group’s electron-withdrawing effect could enhance metabolic stability compared to non-fluorinated analogs, as seen in flutolanil’s trifluoromethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
